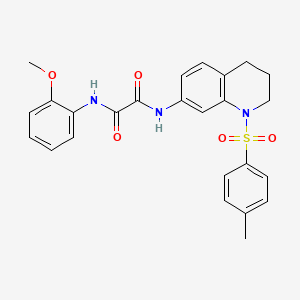amino}propanoic acid hydrochloride CAS No. 2044796-95-2](/img/structure/B2844983.png)
3-{[2-(2-Methoxyethoxy)ethyl](methyl)amino}propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride is a chemical compound with the molecular formula C9H19NO4·HCl It is a derivative of propanoic acid, featuring a methoxyethoxyethyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-(2-methoxyethoxy)ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or recrystallization are used to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-(2-Ethoxyethoxy)ethylamino}propanoic acid hydrochloride
- 3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride
- 3-{2-(2-Methoxyethoxy)ethylamino}butanoic acid hydrochloride
Uniqueness
3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4.ClH/c1-10(4-3-9(11)12)5-6-14-8-7-13-2;/h3-8H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDFVQTQLBEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCOCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2844904.png)
![4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2844905.png)

![4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2844907.png)

![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)

![3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE](/img/structure/B2844913.png)



![2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2844921.png)
